3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine
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Description
The compound “3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine” is a small molecule that is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It has been studied for its potential as a competitive inhibitor of tyrosinase (TYR), an enzyme involved in melanogenesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of TYR .Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine may also interact with various biological targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
It is known that the piperazine moiety, which is present in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that compounds with similar structures can have various biological effects, such as inhibiting virus replication or reducing inflammation .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .
Properties
IUPAC Name |
3-[[4-[(4-fluorophenyl)methylsulfonyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c20-17-6-4-16(5-7-17)15-27(25,26)23-11-9-22(10-12-23)14-18-13-21-19-3-1-2-8-24(18)19/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRWPNHDHKKHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C3N2C=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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